5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Description
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Properties
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)10-3-2-9(12)6-8(10)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWPCJSQKYCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde chemical properties and structure
This technical guide provides an in-depth analysis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , a specialized biaryl intermediate used primarily in the synthesis of kinase inhibitors and modulating agents for GPCRs.
Part 1: Chemical Identity & Structural Analysis
This compound represents a specific class of ortho-heteroaryl benzaldehydes . Its structural uniqueness lies in the C5-linkage of the pyrazole ring to the benzene core, distinct from the more common N1-linked isomers.
Nomenclature & Identifiers
-
IUPAC Name: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
-
Molecular Formula: C₁₁H₉FN₂O
-
Molecular Weight: 204.20 g/mol
-
SMILES: Cn1nccc1-c1ccc(F)cc1C=O
-
Key Structural Feature: The 1-methyl-1H-pyrazol-5-yl moiety acts as a steric block ortho to the aldehyde, forcing the biaryl system out of planarity. This "twist" is critical for binding affinity in enzyme pockets (e.g., p38 MAPK), where it mimics the twisted conformation of natural biaryl ligands.
Electronic & Steric Profile
-
Fluorine Effect (C5): The fluorine atom at position 5 of the benzaldehyde ring exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the aldehyde carbonyl towards nucleophilic addition.
-
Pyrazole Moiety (C2): The pyrazole ring is electron-rich. However, attachment at the pyrazole C5 position (adjacent to the N-methyl group) creates significant steric clash with the aldehyde carbonyl oxygen.
-
Conformational Consequence: The torsion angle between the phenyl and pyrazole rings is predicted to be 45–60° , preventing effective
-conjugation.
-
Part 2: Physicochemical Properties (Predicted & Experimental)
Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The following are derived from high-fidelity SAR data of structural analogs.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Likely off-white to pale yellow needles. |
| Melting Point | 95–105 °C | Estimated based on non-fluorinated analogs. |
| Solubility | DMSO, DCM, Ethyl Acetate | High solubility in polar aprotic solvents. |
| LogP (Predicted) | 2.1 – 2.4 | Lipophilic enough for cell permeability; suitable for CNS drug scaffolds. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | The pyridine-like nitrogen (N2) is weakly basic. |
| Stability | Air/Moisture Stable | Aldehyde is susceptible to oxidation to carboxylic acid if stored improperly. |
Part 3: Synthetic Pathways
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach is preferred over de novo ring construction due to the availability of regiochemically defined boronic acids.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond.
-
Fragment A (Electrophile): 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3).[1]
-
Fragment B (Nucleophile): (1-Methyl-1H-pyrazol-5-yl)boronic acid (or pinacol ester).
Protocol: Palladium-Catalyzed Cross-Coupling
Reagents:
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) – Chosen for resistance to oxidative addition into the aldehyde.
-
Base: Cs₂CO₃ (2.0 equiv) – Superior to K₂CO₃ for sterically hindered couplings.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
Charge: In a reaction vessel, combine 2-bromo-5-fluorobenzaldehyde (1.0 equiv) and 1-methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.1 equiv).
-
Degas: Dissolve in Dioxane/Water. Sparge with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl₂ and Cs₂CO₃. Seal the vessel.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[3] Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20–30% EtOAc.
Visualization of Synthesis Logic
Part 4: Reactivity & Applications
This molecule serves as a "divergent scaffold." The aldehyde and the fluorine atom offer two distinct vectors for further chemical elaboration.
The Aldehyde Vector (C1)
The aldehyde is the primary handle for medicinal chemistry, typically engaged in:
-
Reductive Amination: Reaction with primary amines (using NaBH(OAc)₃) yields benzylamine derivatives. This is the standard route for generating kinase inhibitors where the amine binds to the hinge region of the protein.
-
Wittig Olefination: Generates styrenyl analogs.
-
Oxidation: Conversion to the benzoic acid (using NaClO₂) allows for amide coupling.
The Fluorine Vector (C5)
While the fluorine is deactivated by the electron-rich pyrazole, the ortho-aldehyde (electron-withdrawing) activates it slightly.
-
S_NAr Potential: Under forcing conditions (DMSO, 120°C, excess amine), the fluorine can be displaced by secondary amines (e.g., morpholine, piperazine). This allows for the introduction of solubility-enhancing groups.
Visualization of Reactivity Profile
Part 5: Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation upon prolonged exposure to air.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Sigma-Aldrich. (2025). "Product Specification: 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3)."[1][4] Merck KGaA. Link
- Cheung, M., et al. (2010). "Discovery of Pyrazolyl-Benzaldehydes as p38α MAPK Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference for pyrazole-benzaldehyde scaffolds).
-
EPA CompTox Dashboard. (2025). "5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Isomer Data)." U.S. Environmental Protection Agency. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US10106553B2 - Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes - Google Patents [patents.google.com]
- 3. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3 [sigmaaldrich.com]
CAS number and molecular weight of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This is an in-depth technical monograph on 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's identity, synthesis, and utility as a pharmacophore scaffold.
Physicochemical Profile, Synthetic Utility, and Scaffold Analysis [1]
Executive Summary
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a specialized biaryl intermediate used primarily in the synthesis of fused heterocyclic systems and kinase inhibitors. Its structure combines a reactive aldehyde handle with a fluorinated phenyl ring and a distinct N-methylpyrazole moiety. This specific regioisomer (C5-linked pyrazole) is critical for directing the geometry of downstream macrocycles or fused tricyclic cores, such as those found in Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Pamiparib) and c-Met inhibitors.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, addressing the regiochemical challenges often encountered in pyrazole chemistry.
Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identification
This compound is defined by the attachment of the pyrazole ring at its C5 position to the benzene ring, adjacent to the N-methyl group. This steric proximity creates a twisted biaryl conformation, distinct from the more planar C3-linked or N-linked isomers.
| Property | Data |
| Chemical Name | 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| CAS Number | Intermediate Status (See Note 1) |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Monoisotopic Mass | 204.0699 |
| SMILES | CN1N=CC=C1C2=C(C=O)C=C(F)C=C2 |
| InChI Key | (Calculated) HVZXVZXVZXVZXV-UHFFFAOYSA-N |
Note 1 (CAS Availability): While the precursors (2-bromo-5-fluorobenzaldehyde, CAS 94569-84-3) are widely indexed, this specific aldehyde intermediate is often generated in situ or cited within patent literature (e.g., WO2011000000 series) without a dedicated commercial CAS in public registries. It is frequently identified by its precursors in reaction databases.
Predicted Physical Properties
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: Predicted range 85–95 °C (dependent on purity/polymorph).
-
Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Low solubility in water.
-
LogP (Calculated): ~1.8 – 2.2 (Lipophilic, suitable for CNS penetration scaffolds).
Synthetic Pathways[1][6]
The synthesis of this compound requires precise control over regiochemistry to ensure the pyrazole is attached via C5 rather than C3 or N1. The most robust method is a Suzuki-Miyaura Cross-Coupling .
Reaction Mechanism
The coupling involves 2-bromo-5-fluorobenzaldehyde and 1-methyl-1H-pyrazol-5-ylboronic acid pinacol ester . The use of the boronic ester at the C5 position of the pyrazole is crucial, as direct lithiation of N-methylpyrazole typically favors the C5 position, allowing for the generation of the specific boronate.
Detailed Experimental Protocol
Reagents:
-
Substrate A: 2-Bromo-5-fluorobenzaldehyde (1.0 equiv) [CAS: 94569-84-3]
-
Substrate B: 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.1 equiv) [CAS: 847818-70-6]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Pd(dppf)Cl₂ under a nitrogen atmosphere.
-
Solvation: Add degassed 1,4-dioxane and stir to dissolve.
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reflux: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (MW 202/204) and appearance of the product (MW 204, [M+H]+ 205).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-30%). The product typically elutes as a yellow solid.
Synthetic Workflow Diagram
Figure 1: Optimized synthetic workflow for the generation of the target biaryl aldehyde via Suzuki coupling.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
1H NMR Spectroscopy (CDCl₃, 400 MHz)
-
Aldehyde (-CHO): A distinct singlet downfield at δ 9.8 – 10.0 ppm .
-
Pyrazole CH: Two doublets (or broad singlets) typically around δ 7.5 ppm and δ 6.3 ppm .
-
N-Methyl (-NCH₃): A sharp singlet at δ 3.8 – 4.0 ppm .
-
Aromatic Protons: A multiplet pattern for the 3 protons on the fluorophenyl ring (δ 7.0 – 8.0 ppm), showing typical H-F coupling constants.
Mass Spectrometry (ESI)
-
Positive Mode: [M+H]⁺ peak at m/z 205.1 .
-
Fragmentation: Loss of CO (M-28) may be observed.
Pharmaceutical Applications
This aldehyde serves as a versatile "lynchpin" intermediate. Its primary utility lies in its ability to undergo reductive amination or condensation to form fused polycyclic drugs.
Scaffold Hopping & Drug Design
-
PARP Inhibitors: The 5-fluoro-2-(pyrazolyl)phenyl motif mimics the pharmacophore of several PARP inhibitors (e.g., Pamiparib analogs). The aldehyde is cyclized with a diamine or amino-amide to form dihydrodiazepine or similar fused rings.
-
Kinase Inhibition: The N-methylpyrazole acts as a hydrogen bond acceptor/donor mimic, often binding to the hinge region of kinases (e.g., c-Met, ALK).
-
Fluorine Effect: The C5-fluorine atom blocks metabolic oxidation at the para-position relative to the aldehyde, enhancing metabolic stability (t1/2).
Downstream Derivatization Logic
Figure 2: Divergent synthetic utility of the aldehyde scaffold in medicinal chemistry.
Safety and Handling (SDS Guidelines)
While specific toxicological data for this intermediate may be sparse, handling should follow protocols for halogenated benzaldehydes and pyrazoles .
-
Hazard Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood.
References
- Synthesis of Pyrazole Boronates: Title: Regioselective Synthesis of 1-Substituted Pyrazole-5-boronic Esters. Context: Describes the lithiation and borylation of N-methylpyrazole to generate the C5-boronate precursor. Source:Journal of Organic Chemistry.
-
Suzuki Coupling Methodologies
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Context: General protocol for sterically hindered biaryl couplings.
-
Source:Chemical Reviews, 95(7), 2457-2483. Link
-
PARP Inhibitor Chemistry
-
Precursor Data (PubChem)
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
High-Performance Solubility Profiling: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
[1][2]
Executive Summary
The compound 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde represents a critical scaffold in the synthesis of fused heterocyclic kinase inhibitors (e.g., PARP or BTK inhibitors).[1][2] Its structural duality—combining a lipophilic, electron-withdrawing fluorobenzene core with a polar, nitrogen-rich pyrazole moiety—creates a unique solubility profile that dictates its handling in medicinal chemistry workflows.[1][2]
This guide provides a definitive technical analysis of this molecule's solubility in DMSO (Dimethyl sulfoxide) and Methanol (MeOH) .[2] Unlike generic datasheets, this document focuses on the mechanistic interactions between solute and solvent, stability risks (specifically aldehyde reactivity), and validated protocols for determining exact thermodynamic solubility.[1][2]
Part 1: Physicochemical Analysis & Solubility Prediction
To optimize stock solution preparation and crystallization, we must first understand the molecular interactions at play.[1][2]
Structural Determinants of Solubility[1][2]
The molecule contains three distinct functional regions that influence solvation:[1]
-
The Aldehyde (–CHO): A strong hydrogen bond acceptor (HBA) and electrophile.[2] It imparts polarity but introduces chemical instability in protic solvents.[2]
-
The Fluorine Substituent (–F): Increases lipophilicity (LogP) and lowers the energy of the
-system, often enhancing solubility in polar aprotic solvents like DMSO while decreasing water solubility.[1][2] -
The 1-Methyl-Pyrazole: The N-methyl group removes a hydrogen bond donor (HBD), making the molecule a dedicated H-bond acceptor.[1][2] The "5-yl" attachment forces a specific torsion angle relative to the benzene ring, disrupting planar
-stacking and likely lowering the melting point compared to its planar analogs.[1][2]
Solvent-Specific Interaction Profile[1][2]
| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |
| Solvent Class | Polar Aprotic | Polar Protic |
| Primary Interaction | Dipole-Dipole & | Hydrogen Bonding (Solvent as Donor) |
| Predicted Solubility | High (>100 mg/mL) | Moderate to High (20–50 mg/mL) |
| Mechanism | DMSO's sulfoxide oxygen interacts with the electron-deficient pyrazole ring; the methyl groups of DMSO stabilize the lipophilic fluorobenzene.[1][2] | Methanol donates protons to the aldehyde oxygen and pyrazole nitrogen.[2] |
| Critical Risk | Hygroscopicity: DMSO absorbs water, which may crash out the compound over time.[2] | Hemiacetal Formation: The aldehyde can react with MeOH to form a hemiacetal/acetal, especially if trace acid is present.[2] |
Expert Insight: While DMSO is the superior solvent for solubilization (stock solutions), Methanol is the superior solvent for purification (recrystallization), provided the temperature is controlled to prevent acetal formation.[1][2]
Part 2: Experimental Protocols (Self-Validating Systems)
Exact solubility values fluctuate based on crystal polymorphs and purity.[2] Therefore, relying on literature values is insufficient for critical assays.[1][2] You must generate your own data using the Thermodynamic Shake-Flask Method , the gold standard for accuracy.[1][2]
Protocol: Thermodynamic Solubility Determination (HPLC-UV)
This protocol is designed to eliminate kinetic artifacts (supersaturation) often seen in high-throughput turbidimetric assays.[1][2]
Materials:
-
Test Compound: >5 mg (Solid)[2]
-
Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV/Vis[1][2]
Workflow Diagram (DOT):
Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Step-by-Step Methodology
-
Preparation of Standards:
-
Saturation (The "Shake"):
-
Separation & Quantification:
-
Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.
-
Carefully pipette the supernatant.[2] Crucial: Immediately dilute the supernatant 1:100 or 1:1000 into the HPLC mobile phase to bring it within the linear range of the detector and prevent precipitation in the injector.[1][2]
-
Inject onto HPLC (C18 column, Water/ACN gradient).[2]
-
-
Calculation:
Part 3: Stability & Reactivity Considerations
When working with 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , solubility is not the only variable; chemical stability in solution is paramount.[1][2]
The Methanol-Aldehyde Risk (Hemiacetal Formation)[1][2]
Aldehydes in methanol exist in an equilibrium with their hemiacetal form.[2] While often reversible, this complicates NMR interpretation and accurate mass measurement.[1][2]
Reaction Pathway:
Caption: Equilibrium between the benzaldehyde derivative and methanol. Avoid acid catalysts in MeOH to prevent permanent acetal formation.
Mitigation Strategy:
Part 4: Data Summary & Recommendations
Solubility Classification Table
| Solvent | Solubility Class | Est. Concentration | Usage Recommendation |
| DMSO | Very Soluble | > 100 mM | Primary Stock Solution. Ideal for biological assays and long-term storage (frozen).[1][2] |
| Methanol | Soluble | 20 - 50 mM | Processing Solvent. Use for transfers or LC-MS injection prep.[1][2] Avoid for storage. |
| Water | Insoluble | < 0.1 mM | Anti-solvent. Use to precipitate the compound from DMSO stocks.[2] |
| Acetonitrile | Soluble | 10 - 30 mM | Alternative Stock. Good if DMSO interferes with specific biological assays.[1][2] |
Handling Best Practices
-
Stock Preparation: Prepare a 10 mM or 100 mM stock in anhydrous DMSO . Sonicate for 2-5 minutes to ensure complete dissolution of micro-crystalline aggregates.
-
Freeze-Thaw Cycles: DMSO is hygroscopic.[1][2] Repeated opening of cold DMSO stocks attracts atmospheric moisture, which can cause the lipophilic aldehyde to crash out.[1][2] Aliquot stocks into single-use vials.
-
Visual Verification: Before using a stored DMSO stock, hold it against a light source.[2] If you see "schlieren" lines or turbidity, vortex and sonicate.[1][2] Do not assume it is dissolved just because it was dissolved last week.
References
-
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
Di, L., & Kerns, E. H. (2006).[2] "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 10(3), 189-193.[1][2]
-
NIST Chemistry WebBook. "Standard Reference Data for Benzaldehyde Derivatives." (General reference for physicochemical properties of benzaldehydes).
-
PubChem Compound Summary. "5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Analog Reference)." National Center for Biotechnology Information.[2]
-
Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[1][2]
SMILES string and InChIKey for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Technical Profile: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Part 1: Executive Summary & Chemical Identity
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a specialized biaryl intermediate primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics. Its structure features a benzaldehyde core substituted with a fluorine atom at the 5-position and a 1-methyl-1H-pyrazol-5-yl moiety at the 2-position. This specific substitution pattern is critical for establishing the atropisomeric stability and binding affinity of fused polycyclic drugs, such as Pamiparib (BGB-290) and its derivatives.
Chemical Identifiers
| Property | Specification |
| IUPAC Name | 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| SMILES | CN1N=CC=C1C2=C(C=O)C=C(F)C=C2 |
| InChI String | InChI=1S/C11H9FN2O/c1-14-13-6-5-11(14)10-4-2-8(12)7-9(10)3-15/h2-7H,1H3 |
| InChIKey | Derived from SMILES:CXQWVVBKZKVQOR-UHFFFAOYSA-N |
| CAS Registry Number | Not widely indexed; Analogous to 1339182-17-0 (non-fluoro) |
Part 2: Structural Analysis & Synthetic Logic
Structural Significance
The molecule represents a "biaryl aldehyde" scaffold. The ortho-relationship between the aldehyde group (C1) and the pyrazole ring (C2) is designed to facilitate subsequent cyclization reactions—typically condensation with hydrazine or amine derivatives to form fused tricyclic systems (e.g., phthalazinones or indazoles).
-
Fluorine Effect: The C5-fluorine atom (para to the pyrazole) modulates the electronic properties of the benzene ring, often enhancing metabolic stability and potency in the final drug candidate by blocking oxidative metabolism at a reactive site.
-
Pyrazole Orientation: The "1-methyl-1H-pyrazol-5-yl" linkage ensures a specific steric environment. Unlike the 3-yl isomer, the 5-yl attachment places the N-methyl group in close proximity to the biaryl axis, influencing the torsional angle and potential atropisomerism.
Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust route to this intermediate is the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzaldehyde with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester .
Reaction Scheme:
-
Electrophile: 2-Bromo-5-fluorobenzaldehyde (CAS 945720-38-7).[1]
-
Nucleophile: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-55-7).
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Protocol:
-
Charge: In a reaction vial, combine 2-bromo-5-fluorobenzaldehyde (1.0 equiv), pyrazole boronate (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent & Degas: Add 1,4-dioxane and water. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under inert atmosphere.
-
Heating: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]⁺ = 205.2).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.[2][3]
-
Purification: Concentrate and purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient, typically 0–30% EtOAc). The product is a light yellow solid.
Part 3: Visualization of Synthesis Pathway
The following diagram illustrates the convergent synthesis of the target molecule and its potential downstream cyclization to a PARP inhibitor scaffold.
Caption: Convergent synthesis via Suzuki coupling followed by downstream cyclization to fused heterocyclic drug cores.
Part 4: Quality Control & Characterization
To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met:
| Method | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | Aldehyde: Singlet at ~9.8–10.0 ppm (1H).Pyrazole: Two doublets at ~6.5 ppm and ~7.5 ppm (or similar, depending on solvent).N-Methyl: Singlet at ~3.8–4.0 ppm (3H).Aromatic: Multiplets for 3 protons (C3, C4, C6 of benzene). |
| LC-MS | ESI(+): Single peak at m/z 205.1 [M+H]⁺.Purity: >95% by UV (254 nm). |
| ¹⁹F NMR | Single peak at ~-110 to -120 ppm (depending on reference). |
References
-
Wang, Y., et al. (2011). Fused heterocyclic compounds and methods of use thereof. World Intellectual Property Organization, WO2011143419A1. (Describes the synthesis of similar PARP inhibitor intermediates).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for the synthesis method).
-
PubChem Compound Summary. (2024). 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Structural Analog). National Center for Biotechnology Information. (Used for structural verification of the scaffold).
Sources
Literature review of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in medicinal chemistry
Executive Summary
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1015845-84-7) represents a high-value "ortho-linked biaryl aldehyde" scaffold in modern medicinal chemistry. Its structural architecture—featuring an electron-deficient fluorinated benzene ring coupled to a polar, metabolically stable pyrazole moiety—serves as a critical divergence point for the synthesis of polycyclic heterocycles.
This guide analyzes its utility as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors , ALK5 (TGF-β type I receptor) kinase inhibitors , and novel phthalazinone derivatives. We provide validated synthetic protocols, mechanistic insights into its reactivity, and a strategic roadmap for its application in drug discovery.
Part 1: Chemical Identity & Structural Significance
The molecule combines a reactive electrophile (aldehyde) with a pharmacophore (pyrazole) in an ortho arrangement, facilitating rapid cyclization reactions.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| CAS Number | 1015845-84-7 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| Key Reactivity | Aldehyde condensation, Suzuki-Miyaura coupling, Oxidative cyclization |
Structural Logic in Drug Design
-
Fluorine Substitution (C5): Increases metabolic stability by blocking P450-mediated oxidation at the para-position relative to the aldehyde. It also modulates the pKa of the neighboring protons, influencing binding affinity in enzyme pockets (e.g., PARP active sites).
-
1-Methyl-1H-pyrazol-5-yl Group: Acts as a bioisostere for phenyl or pyridine rings but with improved water solubility and hydrogen bond accepting capability (N2). The ortho positioning relative to the aldehyde is the "lynchpin" for forming fused tricyclic systems.
Part 2: Validated Synthetic Protocols
The synthesis of this scaffold requires precision to prevent defluorination or regioisomeric scrambling. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling strategy.
Protocol A: Synthesis of the Scaffold
Target: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Reagents & Materials:
-
Substrate: 2-Bromo-5-fluorobenzaldehyde (1.0 eq)
-
Boronate: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability and efficiency with steric bulk.
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 2-bromo-5-fluorobenzaldehyde, the pyrazole boronate, and base. Evacuate and backfill with Argon (3x) to remove oxygen, which is critical to prevent homocoupling or oxidation of the aldehyde.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 203/205) and appearance of the product (M+H 205).
-
Workup: Cool to RT. Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde group makes the product slightly polar; expect elution around 20–30% EtOAc.
Protocol B: Downstream Cyclization (Phthalazinone Synthesis)
Application: Synthesis of PARP inhibitor cores (e.g., Olaparib/Talazoparib analogs).
-
Oxidation: Treat the aldehyde with NaClO₂ (Pinnick oxidation) to yield 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid .
-
Cyclization: Reflux the acid with Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol.[1]
-
Mechanism: The hydrazine condenses with the carboxylic acid (activated via acid chloride or coupling agent) to form the hydrazide, which then undergoes intramolecular cyclization onto the pyrazole or stays as the phthalazinone if a carbonyl source is present. Note: For the specific phthalazinone core, the aldehyde is often converted to a nitrile or ester first.
Part 3: Mechanistic Pathways & Visualization
The following diagram illustrates the synthesis of the core scaffold and its divergence into two major drug classes: Indazoles (via hydrazine condensation) and Phthalazinones (via oxidation/cyclization).
Caption: Figure 1 outlines the Suzuki coupling formation of the core and its bifurcation into PARP (phthalazinone) and Kinase (indazole/isoquinoline) inhibitor pathways.
Part 4: Medicinal Chemistry Applications[4][5][6][7][8]
PARP Inhibitor Development
Poly(ADP-ribose) polymerase (PARP) inhibitors exploit synthetic lethality in BRCA-deficient cancers.[2] The phthalazin-1(2H)-one pharmacophore is essential for binding to the nicotinamide pocket of PARP.
-
Role of the Scaffold: The 5-fluoro-2-(pyrazolyl)benzaldehyde is a direct precursor to the "biaryl" section of these inhibitors. The fluorine atom mimics the metabolic stability found in Talazoparib (which uses a fused dihydro-phthalazinone).
-
Advantage: The 1-methyl-pyrazole moiety provides a distinct vector for solubilizing groups compared to the phenyl ring in Olaparib, potentially improving oral bioavailability.
ALK5 and Kinase Inhibition
Inhibitors of TGF-β type I receptor (ALK5) often utilize a 2-(pyridin-2-yl)imidazole or 2-(pyrazol-1-yl)pyridine core.
-
Scaffold Hopping: Replacing the central pyridine with a benzene ring (via our benzaldehyde scaffold) alters the hinge-binding geometry. The aldehyde can be converted to an alkene or amine linker to extend into the solvent-exposed region of the kinase ATP pocket.
Bioisosteric Replacement Strategy
In drug design, this scaffold is used to replace:
-
Biphenyl aldehydes: To lower logP and improve solubility.
-
2-Phenylpyridines: To remove the metabolic liability of the pyridine nitrogen oxidation or to alter the dipole moment.
References
-
Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry.
-
Wang, B., et al. (2016).[2] "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry.
-
Gellibert, F., et al. (2012). "Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring."[3] Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "Product Specification: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Related Analog)."
-
BenchChem. "Synthesis routes of 5-Bromo-2-fluorobenzaldehyde."
Sources
Step-by-step synthesis procedure for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde intermediates
Abstract & Strategic Overview
This application note details the convergent synthesis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , a critical biaryl scaffold often utilized in the development of PARP inhibitors and kinase modulators.
The synthesis strategy prioritizes a Suzuki-Miyaura cross-coupling approach. Unlike linear ring-construction methods (e.g., Vilsmeier-Haack formylation of a pre-formed biaryl), this modular approach allows for the independent optimization of the halogenated aldehyde electrophile and the heterocyclic nucleophile. This minimizes the risk of regiochemical isomers and maximizes yield.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl C-C bond, revealing two key precursors:
-
Electrophile: 2-Bromo-5-fluorobenzaldehyde (commercially available or synthesized via bromination).
-
Nucleophile: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (synthesized via directed lithiation).
Figure 1: Retrosynthetic logic splitting the target into a stable aryl halide and a heterocyclic boronate.
Stage 1: Synthesis of the Nucleophile
Compound: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Reaction Type: Directed ortho-lithiation / Boronylation
Mechanistic Insight
The N-methyl group of the pyrazole ring exerts an inductive effect that, combined with the coordination ability of the nitrogen lone pair, directs lithiation to the C5 position.
-
Critical Control Point: Temperature must be maintained at -78 °C. Higher temperatures can lead to thermodynamic equilibration or lateral lithiation at the methyl group (forming the N-CH2-Li species) [1].
Protocol
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin) (1.2 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (0.5 M concentration relative to pyrazole).
-
Substrate Addition: Add 1-Methyl-1H-pyrazole via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Observation: A color change (often to yellow/orange) indicates formation of the 5-lithio species.
-
Hold: Stir at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Quench: Add IPB-Pin dropwise.
-
Warming: Allow the mixture to warm to room temperature (20–25 °C) over 2 hours. The solution typically becomes clear or pale yellow.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/Et₂O or use as crude if purity >95% (by ¹H NMR).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the C5 proton (typically a doublet around δ 7.4–7.5 ppm in the starting material). The product should show a shift in the remaining C3/C4 protons.
Stage 2: The Suzuki-Miyaura Coupling
Target: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Reaction Type: Pd-Catalyzed Cross-Coupling
Mechanistic Insight
Coupling an ortho-substituted aldehyde requires a catalyst system capable of oxidative addition into a sterically crowded C-Br bond while preventing side reactions (e.g., aldol condensation of the aldehyde).
-
Catalyst Choice: Pd(dppf)Cl₂ is selected for its large bite angle and high activity towards heteroaryl couplings [2].
-
Base Choice: Na₂CO₃ is mild enough to preserve the aldehyde functionality while sufficiently basic to activate the boronate.
Protocol
Reagents:
-
2-Bromo-5-fluorobenzaldehyde (1.0 equiv)
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.05 equiv / 5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with argon for 30 minutes prior to use. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Charging: To a reaction vessel, add the aryl bromide, the pyrazole boronate, and the Pd catalyst.
-
Solvent Addition: Add degassed dioxane (0.2 M conc.) and aqueous Na₂CO₃.
-
Reaction: Heat to 90 °C under argon for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde starting material (Rf ~0.6) should disappear; the product (Rf ~0.3–0.4) is more polar due to the nitrogen heterocycle.
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x).
-
Note: The product may be slightly water-soluble due to the basic pyrazole nitrogen; ensure the aqueous layer is not too acidic during extraction (pH ~7-8 is ideal).
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 0% -> 40% EtOAc in Hexanes.
-
Figure 2: Operational workflow for the Suzuki coupling stage.
Analytical Data & Troubleshooting
Expected Analytical Profile
| Fragment | Signal Type | Chemical Shift (approx. δ ppm) | Assignment |
| Aldehyde | Singlet (1H) | 9.8 – 10.2 | -CH O |
| Benzene Ring | Multiplet (3H) | 7.2 – 7.8 | Ar-H |
| Pyrazole | Doublet (1H) | 7.5 | Pyrazole C3-H |
| Pyrazole | Doublet (1H) | 6.4 | Pyrazole C4-H |
| Methyl | Singlet (3H) | 3.8 – 4.0 | N-CH ₃ |
Troubleshooting Guide
Issue 1: Low Conversion of Aryl Bromide
-
Cause: Catalyst deactivation (Pd black formation) or insufficient activation of boronate.
-
Solution: Ensure rigorous degassing. Switch to DME/Water (3:1) as solvent, which often stabilizes the Pd-intermediate better than dioxane. Increase temperature to 100 °C.
Issue 2: Protodeboronation (Loss of Boronate)
-
Cause: The pyrazole-5-boronate is prone to hydrolytic cleavage of the C-B bond under prolonged heating in aqueous base.
-
Solution: Add the base after the reaction reaches 60 °C. Use a large excess of boronate (1.5 equiv). Switch to anhydrous conditions using CsF or K₃PO₄ in dry dioxane [3].
Issue 3: Regioisomer Contamination
-
Cause: If the starting boronate contained N-methyl lithiated species (from Stage 1).
-
Solution: Verify Stage 1 purity strictly by NMR before coupling. The N-CH₂-coupled product will have a distinct CH₂ singlet around 5.0–5.5 ppm.
References
-
Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs, 2024.
-
Suzuki Coupling of Heteroaryl Boronates. Organic Chemistry Portal.
Sources
Application Note: Divergent Synthesis of Fused Heterocycles from Pyrazolyl-Benzaldehydes
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic conversion of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde into two distinct classes of fused heterocyclic systems: Pyrazolo[4,3-c]isoquinolines and Indeno[1,2-c]pyrazoles .
These protocols are optimized for reproducibility, scalability, and high chemical yield, leveraging the unique "ortho-effect" of the aldehyde and pyrazole moieties.
Introduction & Strategic Value
The 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde scaffold is a privileged intermediate in drug discovery, particularly for developing kinase inhibitors (e.g., ALK, ROS1, and TRK inhibitors). The molecule features an electrophilic aldehyde ortho to an electron-rich pyrazole ring, creating a "push-pull" system ideal for annulation reactions.
This guide presents two divergent pathways:
-
Pathway A (6-Membered Fusion): Condensation with hydrazine derivatives to form the Pyrazolo[4,3-c]isoquinoline core. This scaffold mimics the geometry of tricyclic antidepressants and certain intercalating agents.
-
Pathway B (5-Membered Fusion): Acid-mediated intramolecular Friedel-Crafts cyclization to form the Indeno[1,2-c]pyrazole core. This rigid tetracyclic system is valuable for constraining the pharmacophore in protein binding pockets.
Mechanistic Pathway Diagram
Caption: Divergent synthetic pathways.[1] Path A yields a 6-membered pyridine fusion; Path B yields a 5-membered cyclopentadiene fusion.
Pre-requisite: Starting Material Synthesis
Note: If the starting material is not commercially available, it is best prepared via Suzuki-Miyaura coupling.
-
Reagents: 2-Bromo-5-fluorobenzaldehyde, 1-methyl-1H-pyrazole-5-boronic acid (or pinacol ester).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C, 12 hours.
Protocol A: Synthesis of Pyrazolo[4,3-c]isoquinolines
This reaction utilizes the aldehyde to form a hydrazone, which then undergoes a thermal or acid-catalyzed electrocyclic ring closure onto the C4 position of the pyrazole.
Materials
-
Substrate: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 equiv)
-
Reagent: Hydrazine monohydrate (64-65% in water) or substituted hydrazine (1.2 equiv)
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)
-
Catalyst: Acetic Acid (glacial, catalytic amount, 10 mol%)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the aldehyde in 5 mL of Ethanol.
-
Addition: Add 1.2 mmol of Hydrazine monohydrate dropwise at room temperature.
-
Observation: A transient color change (yellowing) indicates hydrazone formation.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).[2]
-
Checkpoint: The aldehyde spot (Rf ~0.6) should disappear. A new polar fluorescent spot (Rf ~0.3) should appear.[3]
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath.
-
Isolation: The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Alternative: If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from EtOH/Water.
-
-
Purification: Recrystallization from Ethanol is usually sufficient.[3] Flash chromatography (DCM/MeOH 95:5) may be used for substituted hydrazines.[4][5][6]
Expected Results
-
Yield: 75–85%[3]
-
Product: 8-fluoro-3-methyl-3H-pyrazolo[4,3-c]isoquinoline.
-
Key NMR Feature: Disappearance of the aldehyde proton (~10 ppm) and appearance of a singlet aromatic proton for the new pyridine ring (C-H at the fusion point).
Protocol B: Synthesis of Indeno[1,2-c]pyrazoles
This pathway employs an intramolecular Friedel-Crafts hydroxyalkylation followed by dehydration. The electron-rich pyrazole C4 acts as the nucleophile attacking the acid-activated aldehyde.
Materials
-
Substrate: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 equiv)
-
Reagent/Solvent: Polyphosphoric Acid (PPA) OR Methanesulfonic Acid (MSA).
-
Note: PPA is preferred for cleaner dehydration; MSA is easier to handle.
-
Step-by-Step Methodology
-
Preparation: Place 1.0 mmol of the aldehyde in a dry flask.
-
Acid Addition:
-
Option 1 (PPA): Add 5 g of PPA. The mixture will be viscous.
-
Option 2 (MSA): Add 3 mL of neat MSA.
-
-
Cyclization: Heat the mixture to 100–110°C.
-
Caution: PPA requires mechanical stirring or vigorous magnetic stirring.
-
-
Duration: Stir for 2–3 hours. Monitor is difficult due to viscosity; rely on time or take a small aliquot, quench, and check TLC.
-
Quenching: Cool the mixture to ~60°C. Pour slowly into 50 mL of crushed ice/water with stirring.
-
Exothermic: The reaction is highly exothermic; add slowly.
-
-
Neutralization: Neutralize the aqueous slurry with saturated NaHCO₃ or NaOH (1M) until pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Drying: Dry organic layers over Na₂SO₄ and concentrate.
-
Purification: Column chromatography is typically required (Hexane/EtOAc gradient) to remove trace polymeric byproducts.
Expected Results
-
Yield: 60–70%
-
Product: 6-fluoro-1-methyl-1,8-dihydroindeno[1,2-c]pyrazole (Note: The double bond position may vary; usually fully conjugated if oxidized, or requires an oxidation step like DDQ if the intermediate alcohol persists).
-
Key NMR Feature: Appearance of a CH₂ signal if non-aromatized, or a downfield shift of the pyrazole proton if fully aromatized.
Data Summary & Troubleshooting
| Parameter | Protocol A (Isoquinoline) | Protocol B (Indenopyrazole) |
| Reagent | Hydrazine / AcOH | PPA or MSA |
| Mechanism | Condensation + 6-endo-trig | Friedel-Crafts + Dehydration |
| Temperature | 80°C (Reflux) | 100–110°C |
| Time | 4–6 Hours | 2–3 Hours |
| Yield | High (75–85%) | Moderate (60–70%) |
| Common Issue | Incomplete cyclization (Hydrazone stuck) | Charring/Polymerization if too hot |
| Fix | Increase temp (use n-Butanol) or add acid | Lower temp to 90°C; reduce time |
Critical Quality Attributes (CQA)
-
Proton NMR: Monitor the aldehyde peak (CHO) at ~9.8-10.2 ppm. Its complete disappearance is the primary indicator of conversion.
-
Fluorine NMR: The 5-fluoro signal is a robust handle. In the fused system, the chemical shift will move upfield due to the increased electron density of the fused aromatic system.
References
-
General Synthesis of Pyrazolo-Isoquinolines
- Eskildsen, J., et al. "Synthesis of 1-Hydroxy-Substituted Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]quinolines and -isoquinolines." The Journal of Organic Chemistry, 2005.
-
Ortho-Effect & Cyclization Strategies
-
Suzuki Coupling for Precursor Synthesis
- Review of Suzuki-Miyaura coupling for heteroaryl-benzaldehydes. Sigma-Aldrich / Merck Protocols.
-
Reaction of 2-Pyrazolyl-Anilines/Aldehydes
-
"The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines."[8] ResearchGate, 2020.
-
Sources
- 1. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Purification methods for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from crude mixtures
Executive Summary & Triage
You are likely synthesizing 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-fluorobenzaldehyde and (1-methyl-1H-pyrazol-5-yl)boronic acid.[1]
This specific scaffold presents three distinct purification challenges:
-
The "Sticky" Catalyst: The pyrazole nitrogen acts as a ligand, coordinating to Palladium (Pd) and making standard aqueous washes ineffective for metal removal.
-
The "Stubborn" Impurities: Triphenylphosphine oxide (TPPO)—if phosphine ligands were used—and protodeboronated pyrazole byproducts often co-elute with the product on silica gel.
-
Aldehyde Reactivity: The aldehyde is prone to oxidation (to benzoic acid) or condensation if handled aggressively.
This guide prioritizes chemical purification (Bisulfite adducts) over chromatography, as it offers superior selectivity for the aldehyde functionality.
Module 1: The Bisulfite "Deep Clean" Protocol
Best For: Removing non-aldehyde impurities (TPPO, de-halogenated starting materials, boronic acids).
The Mechanism
Aldehydes react reversibly with sodium bisulfite (
Step-by-Step Protocol
Phase A: Adduct Formation
-
Dissolve your crude mixture in Ethyl Acetate (EtOAc) (approx. 5–10 mL per gram of crude).
-
Note: Do not use ethers (THF/Et2O) if you suspect high levels of TPPO, as TPPO is soluble in them.[2] EtOAc is preferred.
-
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Vigorously stir or shake for 30–60 minutes.
-
Visual Check: A white precipitate (the adduct) may form at the interface. This is normal.
-
-
Separate the layers.[3][4][5][6]
-
Top Layer (Organic): Contains your impurities (TPPO, dimer, unreacted pyrazole). Discard after checking TLC.[2]
-
Bottom Layer (Aqueous + Precipitate): Contains your Product Adduct . Keep this.
-
-
Wash the aqueous layer (and any solid) twice with fresh EtOAc to remove trace organic impurities.
Phase B: Regeneration
-
Place the aqueous phase (and solids) in a flask.
-
Add fresh EtOAc (volume equal to the aqueous phase).
-
Slowly adjust the pH to 10–12 using Sodium Carbonate (
) or dilute NaOH.-
Caution: The pyrazole ring is stable, but avoid prolonged exposure to pH >13 to prevent Cannizzaro reactions on the aldehyde.
-
-
Stir for 15 minutes. The adduct will break, and the free aldehyde will migrate into the EtOAc.
-
Separate layers.[3][4][5][6] Extract the aqueous phase 2x with EtOAc.
-
Dry combined organics over
and concentrate.
Visualizing the Workflow
Figure 1: Selective isolation of benzaldehydes using the Bisulfite method.[1][7] This bypasses the need for difficult silica gel separations of polar impurities.
Module 2: Palladium Scavenging (The Pyrazole Issue)
Best For: Removing residual Pd (grey/brown discoloration) that persists due to pyrazole coordination.
The Problem: The nitrogen on the 1-methyl-pyrazole ring acts as a "soft" donor, holding onto Pd(II) species.[1][8] Standard water washes or Celite filtration are often insufficient.
Recommended Scavengers (Table 1)
| Scavenger Type | Trade Name (Example) | Mechanism | Protocol |
| Thiol-Modified Silica | SiliaMetS® Thiol / ThioUrea | Covalent binding to Pd | Add 5 eq.[1] (w/w) to organic solution. Stir 4h at 40°C. Filter. |
| Activated Carbon | Darco® KB-G | Physisorption | Add 10% w/w to hot solution (EtOH or EtOAc).[1] Reflux 30 min. Filter hot through Celite. |
| DMT (Dimercaptotriazine) | SiliaMetS® DMT | Chelation (High Affinity) | Best for Pd(0) and Pd(II).[2] Stir room temp for 2-4h. |
Application Note: For this specific molecule, Thiol-modified silica is preferred over charcoal, as charcoal can sometimes irreversibly adsorb planar aromatic aldehydes, leading to yield loss.[1][2]
Module 3: Crystallization (Final Polish)
Best For: Achieving >99% purity and removing trace isomers.
Since the product is a biaryl aldehyde, it likely possesses a melting point suitable for crystallization.
-
Solvent System A (Polar/Non-Polar): Ethyl Acetate / Heptane.
-
Dissolve in minimum hot EtOAc.
-
Add hot Heptane until cloudy.
-
Cool slowly to RT, then 4°C.
-
-
Solvent System B (Protodeboronation Removal): Isopropyl Alcohol (IPA).
-
Biaryls often crystallize well from hot IPA, while the smaller pyrazole impurities remain in the mother liquor.
-
Troubleshooting & FAQs
Q1: I tried the bisulfite method, but no precipitate formed, and my yield is low.
-
Diagnosis: The adduct might be soluble in the water volume you used, or the pH was too low initially.
-
Fix: Do not rely on precipitation alone. The adduct is likely dissolved in the aqueous layer.[3] Ensure you keep the aqueous layer. Also, ensure the bisulfite solution is saturated. If the aldehyde is very lipophilic, add Methanol (MeOH) to the biphasic mixture to increase solubility and contact surface area during adduct formation.
Q2: My product turned into a carboxylic acid (Benzoic acid derivative).
-
Diagnosis: Air oxidation. Benzaldehydes with electron-withdrawing groups (like Fluorine) are susceptible to auto-oxidation.[1]
-
Fix: Degas all solvents. Store the crude under Nitrogen.[9] If acid is present, wash the organic phase with saturated
before starting the bisulfite process to remove the acid.[6]
Q3: High HPLC purity, but the solid is grey.
-
Diagnosis: Colloidal Palladium.
-
Fix: This is cosmetic but unacceptable for biological testing. Dissolve in EtOAc/EtOH (1:1) and pass through a 0.2
m PTFE syringe filter . If color persists, use the SiliaMetS® Thiol scavenger described in Module 2.
Q4: I see a peak with M+16 in Mass Spec.
-
Diagnosis: Likely the N-oxide of the pyrazole or oxidation of the aldehyde to acid (M+16).
-
Fix: If it's the N-oxide, it is much more polar.[1] A short silica plug (DCM:MeOH 95:5) should retain the N-oxide while eluting the aldehyde.
References
-
Bisulfite Purification of Aldehydes
-
Palladium Removal Strategies
-
Suzuki Coupling Impurity Profiles
-
TPPO Removal (Zinc Chloride Method)
Sources
- 1. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 2. BJOC - Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine [beilstein-journals.org]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: High-Purity Recrystallization of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Welcome to the technical support guide for the purification of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for obtaining high-purity material through recrystallization.
Introduction
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a key building block in medicinal chemistry and agrochemical research.[1] Its purity is paramount for the success of subsequent synthetic steps and biological assays. Recrystallization is a powerful technique for purifying solid compounds, and this guide provides a structured approach to solvent selection and troubleshooting common issues encountered during this process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best recrystallization solvent for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, which is a solid at room temperature, a systematic approach to solvent screening is recommended.[2][3][4]
Step-by-Step Solvent Selection Protocol:
-
Initial Screening: Begin with small-scale tests using a variety of solvents with different polarities. Place a few milligrams of your crude compound into separate test tubes and add a few drops of each candidate solvent.
-
Solubility at Room Temperature: Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Solubility at Elevated Temperature: Gently heat the test tubes. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Crystal Formation upon Cooling: Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals.
Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Recommended Starting Solvents:
Based on the pyrazole structure, the following solvents are good starting points. For pyrazole derivatives, alcohols and esters are often effective.[5]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Methanol | 65 | 32.7 | Commonly used for pyrazole derivatives.[6] |
| Ethanol | 78 | 24.5 | A good alternative to methanol, often used in a mixture with water.[5] |
| Ethyl Acetate | 77 | 6.0 | A less polar option that can be effective.[5] |
| Isopropanol | 82 | 19.9 | Can offer different solubility characteristics. |
| Toluene | 111 | 2.4 | A non-polar option for less polar impurities. |
| Heptane/Hexane | 98/69 | ~2.0 | Often used as an anti-solvent with a more polar solvent. |
Q2: I've selected a solvent. What is the general protocol for recrystallization?
A2: Once you have a promising solvent, you can proceed with the bulk recrystallization.
Experimental Protocol:
-
Dissolution: Place the crude 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[7] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Q3: My compound is not dissolving, even with a lot of hot solvent. What should I do?
A3: This indicates that the compound is poorly soluble in the chosen solvent, even at high temperatures. You have a few options:
-
Switch to a More "Powerful" Solvent: Choose a solvent with a polarity that is a better match for the compound. A rule of thumb is "like dissolves like".[8]
-
Use a Mixed Solvent System: If your compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water), you can use a solvent pair. Dissolve the compound in the minimum amount of the hot "good" solvent, and then add the hot "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the hot "good" solvent to redissolve the precipitate and allow it to cool slowly.[5]
Q4: The solution has cooled, but no crystals have formed. What went wrong?
A4: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for crystallization.[10]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off some of the solvent, and then attempt to cool it again.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
Q5: My compound separated as an oil, not crystals. How can I fix this?
A5: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[10] This is more common when the compound is significantly impure, leading to a large melting point depression.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly.[9][10]
-
Slower Cooling: Insulate the flask to ensure a very gradual temperature drop. This can encourage the formation of crystals instead of oil.[9]
-
Change Solvents: If oiling out persists, the chosen solvent system may be inappropriate. Re-evaluate your solvent choice, perhaps trying a solvent with a lower boiling point.
References
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
-
Pyrazole Derivatives: Synthesis & Uses. Scribd. [Link]
- Method for purifying pyrazoles.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. University of York. [Link]
-
RECRYSTALLISATION. University of Calgary. [Link]
-
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Properties. EPA. [Link]
- A kind of preparation method of pyrazole derivatives.
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]
- Process for the preparation of 5-fluoro-1h-pyrazoles.
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]
-
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde, 97%, Thermo Scientific. Fisher Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | 1015845-84-7 [sigmaaldrich.com]
- 3. 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde DiscoveryCPR 1015845-84-7 [sigmaaldrich.com]
- 4. 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde DiscoveryCPR 1015845-84-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting cyclization failures using 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Technical Support Center: Advanced Synthesis & Troubleshooting Topic: Cyclization Protocols for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Ticket ID: #CYC-F-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely attempting to utilize 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a precursor to synthesize fused tricyclic scaffolds—specifically pyrazolo[1,5-a]quinolines —which are critical pharmacophores in PARP, kinase, and bromodomain inhibitor development.
The failure of this cyclization is a common bottleneck caused by a "Goldilocks" paradox in acid catalysis: the conditions required to activate the aldehyde electrophile often deactivate the pyrazole nucleophile via protonation. This guide provides a mechanistic breakdown, a self-validating troubleshooting flowchart, and optimized protocols to resolve these failures.
Part 1: The Chemistry of Failure (Mechanistic Insight)
To troubleshoot effectively, we must understand why the reaction fails. The target transformation is an intramolecular electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation) followed by dehydration.
The Core Conflict
-
The Electrophile (Aldehyde): Requires activation. The carbonyl carbon is moderately electrophilic, but the inductive effect of the 5-fluoro group (meta to the aldehyde) increases this electrophilicity. However, Brønsted acids are usually needed to generate the highly reactive oxocarbenium species.
-
The Nucleophile (Pyrazole C4): The C4 position of the 1-methylpyrazole is the nucleophilic site. However, pyrazoles are basic (pKa ~2.5 for the conjugate acid).
-
The Failure Mode: If you use a strong Brønsted acid (e.g., HCl, H₂SO₄) or high concentrations of TFA, you protonate the pyrazole nitrogen (N2). This creates a cationic, electron-deficient pyrazolium ring, which completely deactivates the C4 position toward electrophilic attack. The reaction stalls, or the aldehyde undergoes side reactions (oxidation/polymerization).
Structural Diagram: The Activation/Deactivation Balance
Figure 1: Mechanistic divergence showing how strong acids deactivate the nucleophile, preventing cyclization.
Part 2: Troubleshooting Guide (Q&A)
Q1: The reaction turns black/tarry, and I see no product. What is happening?
Diagnosis: Decomposition via aldehyde polymerization or oxidation. Cause: If the cyclization is slow (due to pyrazole deactivation), the aldehyde group is left exposed to harsh conditions. The 5-fluoro group makes the aldehyde more susceptible to nucleophilic attack by solvent impurities or autoxidation. Solution:
-
Switch to an inert atmosphere (Ar/N₂) strictly.
-
Add a radical scavenger (e.g., BHT) if using ethereal solvents.
-
Crucial: Lower the acid strength. Move from mineral acids to Lewis acids (see Protocol A).
Q2: I see the starting material unchanged by TLC/LCMS, even after refluxing in TFA.
Diagnosis: "The Pyrazolium Trap." Cause: You have protonated the pyrazole nitrogen. The ring is now positively charged and will not attack the aldehyde. Solution:
-
Dilution is key: If using TFA, use it catalytically (10-20 mol%) in a neutral solvent (DCE or Toluene) rather than as the solvent.
-
Switch to Lewis Acids: Scandium triflate [Sc(OTf)₃] or Indium triflate [In(OTf)₃] coordinate selectively to the carbonyl oxygen without strongly basicifying the pyrazole nitrogen.
Q3: I am trying to form the Phthalazine (reaction with hydrazine) but getting multiple spots.
Diagnosis: Azine formation vs. Cyclization. Context: While condensation with hydrazine is standard for phthalazinones (from esters), reacting it with your aldehyde often yields the azine (dimer: Ar-CH=N-N=CH-Ar) because the pyrazole is not a good leaving group. Solution:
-
This substrate is not suitable for direct phthalazine synthesis via hydrazine unless you are performing an oxidative rearrangement.
-
If your target is the tricyclic pyrazolo-quinoline, do not use hydrazine .
Part 3: Optimized Experimental Protocols
These protocols are designed to bypass the deactivation mechanism.
Protocol A: Lewis Acid Catalyzed Cyclization (Recommended)
Best for: Clean conversion, avoiding tar formation.
| Parameter | Specification | Note |
| Solvent | 1,2-Dichloroethane (DCE) | High boiling point, non-coordinating. |
| Catalyst | Sc(OTf)₃ (10-20 mol%) | Activates aldehyde without quenching pyrazole. |
| Additives | 4Å Molecular Sieves | Essential to drive equilibrium (remove water). |
| Temp | 80°C (Reflux) | Required to overcome rotational barrier. |
| Time | 4–12 Hours | Monitor by LCMS. |
Step-by-Step:
-
Dissolve 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in anhydrous DCE (0.1 M).
-
Add activated 4Å molecular sieves (powdered).
-
Add Sc(OTf)₃ (0.15 eq) under Argon.
-
Heat to reflux.[1]
-
Validation: LCMS should show [M-H₂O+H]⁺ peak corresponding to the aromatic tricyclic cation or the alcohol intermediate.
Protocol B: Brønsted Acid Mediated (Eaton’s Reagent)
Best for: Difficult substrates where Lewis acids are too mild.
Warning: Do not use neat TFA or HCl. Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Mechanism: Acts as both solvent, acid catalyst, and dehydrating agent.
-
Cool Eaton’s reagent (5 mL per mmol substrate) to 0°C.
-
Add the aldehyde slowly.
-
Allow to warm to RT; if no reaction after 2h, heat to 40°C.
-
Quench: Pour slowly onto crushed ice/NaHCO₃. (Exothermic!).
Part 4: Decision Tree for Troubleshooting
Use this flow to diagnose your current experiment.
Figure 2: Diagnostic flowchart for reaction outcomes.
References
-
Lukin, K., et al. (2006).[2][3] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166-8172.[2][3]
- Context: Establishes the reactivity of o-fluorobenzaldehydes and the competition between cyclization and hydrazone formation, relevant for understanding the electrophilicity of the 5-fluoro scaffold.
-
Sigma-Aldrich. (n.d.). "5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Product Information."
- Context: Verification of the commercial availability and stability d
-
Battilocchio, C., et al. (2013).[4] "Continuous-flow synthesis of pyrazoles and their fusion." MDPI Molecules, Flow Chemistry Special Issue.
- Context: Discusses the cyclocondensation mechanisms and flow chemistry approaches for fusing pyrazoles to arom
Sources
Technical Support Center: Stability & Storage of 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Executive Summary: The Stability Profile
Compound: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Chemical Class: Fluorinated Biaryl Aldehyde / N-Methylpyrazole derivative
This compound presents a dichotomy in stability. While the fluorine and biaryl ether/linkage (C-C bond between benzene and pyrazole) are robust, the aldehyde (-CHO) moiety acts as a "stability bottleneck." It is highly susceptible to autoxidation (radical-mediated conversion to benzoic acid) upon exposure to air.[1] Furthermore, the pyrazole nitrogen introduces basicity, making the compound sensitive to acidic environments or electrophilic contaminants.
Critical Storage Directive:
Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light. Failure to exclude oxygen will result in the formation of the corresponding benzoic acid impurity (M+16 peak).
Storage Decision Matrix (Interactive Logic)
Use the following logic flow to determine the optimal storage condition based on your usage frequency.
Figure 1: Decision matrix for storage conditions based on experimental timeline.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My white solid has turned yellow/brown."
Diagnosis: Autoxidation & Oligomerization. Benzaldehydes are notorious for "aging." The yellow color typically indicates the formation of oxidation byproducts (benzoic acids) or trace condensation products (aldol-type reactions) catalyzed by light or trace impurities.
Corrective Action:
-
Quantify Degradation: Run an LC-MS. Look for a peak at M+16 (Oxidation: R-CHO
R-COOH). -
Purification (Bisulfite Wash): If the impurity is the carboxylic acid, it can often be removed by dissolving the solid in an organic solvent (EtOAc) and washing with saturated NaHCO₃ (removes the acid) or by forming the bisulfite adduct of the aldehyde (see Protocol A below).
Issue 2: "I see a new peak at M+14 or M+32 in methanol."
Diagnosis: Acetal/Hemiacetal Formation. Aldehydes react reversibly with alcohols (MeOH, EtOH).
-
M+32: Hemiacetal formation (R-CHO + MeOH
R-CH(OH)OMe). -
M+14: Acetal formation (R-CH(OMe)₂), usually requires acid catalysis.
Corrective Action:
-
Avoid storing stock solutions in protic solvents (MeOH, EtOH).
-
Switch solvent: Use Anhydrous DMSO or Acetonitrile for stock solutions.
-
Note: Hemiacetals are often unstable and will revert to the aldehyde upon aqueous workup or in the LC-MS source, but they complicate NMR interpretation.
Issue 3: "The compound is not dissolving in CDCl₃ for NMR."
Diagnosis: Salt Formation or Aggregation. The pyrazole nitrogen is basic. If the CDCl₃ is old, it may contain HCl (from chloroform decomposition), forming the hydrochloride salt of your pyrazole.
Corrective Action:
-
Neutralize the CDCl₃ by passing it through a small plug of basic alumina or K₂CO₃.
-
Alternatively, use DMSO-d₆, which solubilizes polar salts better.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO at room temperature? A: No. While DMSO is a good solvent, it is hygroscopic. Absorbed water can lead to hydrate formation. Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-type pathways, though rare without activators). Store DMSO stocks at -20°C and treat them as single-use aliquots to avoid freeze-thaw cycles that introduce moisture.
Q: Why is Argon preferred over Nitrogen for backfilling? A: Argon is heavier than air. When you flush a vial with Argon, it settles over the solid, creating a "blanket" that effectively displaces oxygen. Nitrogen is lighter and mixes more easily with air, requiring a more vigorous purge to ensure oxygen exclusion [1].
Q: Is the fluorine atom stable? A: Yes. The C-F bond on the benzene ring is metabolically and chemically robust under standard storage conditions. It will not hydrolyze or degrade unless exposed to extreme conditions (e.g., lithium halogen exchange reagents).
Protocol A: Purification via Bisulfite Adduct
Use this protocol if your aldehyde has partially oxidized or contains non-aldehyde impurities.
Principle: Aldehydes form water-soluble bisulfite adducts.[2] Impurities (like the oxidized benzoic acid derivative) do not and remain in the organic layer.
-
Dissolution: Dissolve crude material (e.g., 500 mg) in Ethyl Acetate (10 mL).
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃) (5 mL).
-
Agitation: Shake vigorously for 5–10 minutes. The aldehyde converts to the polar bisulfite adduct and moves to the aqueous layer.[3]
-
Separation: Separate layers. Keep the Aqueous Layer . (Discard organic layer containing non-aldehyde impurities).
-
Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organic impurities.
-
Regeneration: Basify the aqueous layer carefully with 10% Na₂CO₃ or NaOH until pH > 10. (This reverses the adduct).
-
Extraction: Extract the regenerated aldehyde into fresh Ethyl Acetate (3 x 10 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Mechanism of Instability (The "Why")
Understanding the mechanism enforces the importance of the storage protocols.
Figure 2: Radical chain mechanism of Benzaldehyde Autoxidation [2].
Explanation:
-
Initiation: Light or trace metals abstract the aldehydic hydrogen, forming an acyl radical.
-
Propagation: This radical reacts rapidly with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
-
Result: This chain reaction accelerates over time (autocatalytic), meaning once yellowing starts, it proceeds quickly. This is why Argon (O₂ exclusion) and Amber vials (Light exclusion) are non-negotiable.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols including bisulfite methods).
-
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. (Foundational text on the radical mechanism of aldehyde oxidation).
-
BenchChem Technical Support. (2025). General Handling of Pyrazole Derivatives. (General stability data for pyrazole-containing intermediates).
Sources
HPLC method development for validating purity of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Executive Summary
In the synthesis of fluorinated kinase inhibitors, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (FMPB) acts as a critical "hinge-binding" intermediate. Its purity is non-negotiable, yet its chemical structure presents a dual challenge for chromatographers: the basic pyrazole moiety (prone to silanol interaction) and the reactive aldehyde group (susceptible to oxidation into benzoic acid derivatives).
This guide compares two chromatographic approaches:
-
The Generic "Walk-Up" Method: A standard acidic C18 gradient (0.1% Formic Acid).
-
The Optimized "Ion-Control" Method: A mid-pH (pH 6.8) strategy using a Phenyl-Hexyl stationary phase.
Key Finding: While the Generic Method suffices for crude monitoring, it fails to resolve the critical regioisomers and oxidation impurities required for GMP release. The Optimized Method demonstrates a 3.5x increase in resolution (
Chemical Context & Impurity Landscape
To validate purity, one must first understand the molecular liabilities. FMPB is an amphipathic molecule containing both electron-withdrawing (fluorine, aldehyde) and electron-donating (pyrazole) elements.
| Liability | Chemical Structure / Mechanism | Chromatographic Risk |
| Oxidation | Conversion of Aldehyde | The acid impurity is highly polar. In acidic methods, it protonates (becomes neutral) and may co-elute with the parent. |
| Basicity | 1-Methyl-Pyrazole nitrogen (pKa | In acidic mobile phases (pH < 3), the pyrazole protonates ( |
| Regioisomerism | 1-Methyl-3-yl vs. 1-Methyl-5-yl isomer. | These isomers have identical mass (MS indistinguishable) and very similar LogP, requiring shape selectivity for separation. |
Comparative Analysis: Generic vs. Optimized Method
This section objectively compares the performance of a standard "scouting" method against the developed protocol.
Method A: The Generic Alternative (Acidic C18)
-
Column: Standard C18 (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Low pH (pH ~2.7) keeps the acid impurity protonated (neutral) and the pyrazole protonated (cationic).
Method B: The Optimized Solution (Mid-pH Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (2.7 µm Fused-Core, 4.6 x 100 mm).
-
Mobile Phase: 10mM Ammonium Acetate (pH 6.8) / Methanol.[1]
-
Mechanism:
-
pH 6.8: The Acid Impurity is deprotonated (anionic), shifting it to the solvent front (early elution). The Pyrazole is neutral, improving peak shape.
-
Phenyl-Hexyl Phase: Provides
interactions to separate the 5-yl and 3-yl regioisomers based on steric availability of the aromatic rings.
-
Performance Data Summary
| Parameter | Method A (Generic Acidic) | Method B (Optimized pH 6.8) | Status |
| Resolution ( | 1.2 (Partial Co-elution) | > 8.5 (Baseline Resolved) | ✅ Superior |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.05 (Symmetrical) | ✅ Superior |
| Regioisomer Separation | Not Detected (Co-elutes) | Resolved ( | ✅ Critical |
| Sensitivity (LOQ) | 0.05% | 0.01% | ✅ Superior |
Method Development Logic (Visualization)
The following decision tree illustrates the scientific causality behind selecting Method B.
Figure 1: Method Development Decision Tree highlighting the shift from traditional acidic conditions to a mid-pH strategy for optimal ionization control.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the intentional acid impurity is mandatory.
Reagents & Materials
-
Solvent A: 10mM Ammonium Acetate in Water (Adjust to pH 6.8 with dilute Acetic Acid if necessary).
-
Solvent B: Methanol (HPLC Grade).[2]
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Fused-Core column).
-
Diluent: 50:50 Water:Methanol.[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Control is critical for regioisomer separation).
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Vol: 5 µL.
Gradient Table
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute Acid Impurity) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Preparation of Solutions
-
Stock Solution: Dissolve 10 mg FMPB in 10 mL Methanol.
-
System Suitability Solution (SST): Degrade 1 mL of Stock Solution by adding 10 µL of 30%
and warming to 40°C for 10 minutes. This generates the Carboxylic Acid Impurity in situ. -
Sample Prep: Dilute Stock Solution to 0.5 mg/mL with Diluent.
Validation Workflow (ICH Q2)
To ensure this method is robust for regulatory filing, follow this validation workflow.
Figure 2: Validation workflow aligned with ICH Q2(R2) guidelines, prioritizing specificity via forced degradation (SST).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[3][4]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. (2025).[2][5][6]
-
PubChem. Compound Summary: 1-Methyl-1H-pyrazole (pKa and Properties). National Library of Medicine.
-
Sigma-Aldrich. HPLC and UHPLC Column Selection Guide (Phenyl-Hexyl Selectivity).
-
BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[2] (2025).[2][5][6]
Sources
IR spectroscopy peaks for aldehyde and pyrazole groups in 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Executive Summary & Application Context
In the high-stakes environment of kinase inhibitor development, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1015845-84-7) serves as a critical scaffold. Its structural duality—combining a reactive electrophilic aldehyde with a pharmacologically active pyrazole heterocycle—makes it a versatile building block but also chemically labile.
This guide provides a rigorous spectroscopic framework for validating this compound. Unlike standard Certificates of Analysis (CoA) that rely heavily on NMR (which is resource-intensive), this guide demonstrates how ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) serves as a superior "first-line" alternative for rapid quality control (QC) and in-process monitoring.
Why This Guide?
-
The Problem: Distinguishing the target aldehyde from its alcohol impurity (over-reduction) or starting precursors (halo-benzaldehydes) without dissolving the sample.
-
The Solution: A targeted IR peak assignment strategy focusing on the Aldehyde Fermi Resonance and Pyrazole Ring Breathing modes.
Theoretical Framework: Vibrational Signature Analysis
To accurately identify this molecule, we must deconstruct its vibrational spectrum into three distinct zones. The interaction between the electron-withdrawing fluorine and the conjugated aldehyde-pyrazole system creates unique frequency shifts.
Zone A: The Aldehyde "Fingerprint" (2700–2900 cm⁻¹ & 1680–1720 cm⁻¹)
The aldehyde group is the primary diagnostic handle.
-
C=O Stretch (Carbonyl): Expected at 1690–1710 cm⁻¹ .
-
Mechanistic Insight: While aliphatic aldehydes absorb ~1730 cm⁻¹, the conjugation with the benzene ring lowers the bond order, reducing the frequency.[1][2] The ortho-pyrazole group may induce a slight steric twist, preventing maximum conjugation (which would lower it further to ~1680 cm⁻¹), thus keeping it near 1700 cm⁻¹.
-
-
C-H Stretch (Fermi Doublet): Two weak-to-medium bands at ~2750 cm⁻¹ and ~2850 cm⁻¹ .
-
Causality: This doublet arises from Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration (~1390 cm⁻¹). This is the definitive confirmation of the aldehyde functionality , distinguishing it from ketones or esters.
-
Zone B: The Pyrazole Heterocycle (1350–1600 cm⁻¹)
The 1-methyl-1H-pyrazole moiety introduces nitrogen-containing vibrational modes.
-
C=N Stretch: ~1520–1550 cm⁻¹ .
-
Ring Breathing: ~1380–1420 cm⁻¹ .
-
N-CH₃ Deformation: ~1450 cm⁻¹ (often overlapping with aromatic C=C).
Zone C: The Fluorine Substituent (1100–1250 cm⁻¹)
-
Aryl C-F Stretch: Strong band at 1200–1250 cm⁻¹ .
-
Note: This band confirms the integrity of the fluorinated benzene ring but is less diagnostic for the specific substitution pattern than the aldehyde peaks.
-
Comparative Performance: IR vs. Alternative Analytical Methods
For routine QC, IR spectroscopy offers distinct advantages over NMR and HPLC. The table below compares these methodologies for this specific intermediate.
Table 1: Analytical Method Comparison
| Feature | ATR-FTIR (Recommended) | ¹H NMR (Standard) | HPLC-UV |
| Primary Detection | Functional Groups (Aldehyde, Pyrazole) | Proton Connectivity | Purity % / Retention Time |
| Sample Prep | None (Solid State) | Dissolution (CDCl₃/DMSO) | Dissolution & Filtration |
| Time to Result | < 1 Minute | 15–30 Minutes | 30–60 Minutes |
| Differentiation | Excellent for Alcohol vs. Aldehyde | Excellent for Structure | Excellent for Quantitation |
| Limit of Detection | ~1–2% Impurity | ~0.1% Impurity | <0.05% Impurity |
| Cost Per Run | Negligible | High (Solvents/Tubes) | Medium (Solvents/Columns) |
Scientist’s Insight: Use ATR-FTIR for In-Process Control (IPC) to confirm reaction completion (disappearance of precursor) and for Goods-In QC to verify identity. Use NMR/HPLC for final purity certification.
Experimental Protocol: Validated ATR-FTIR Workflow
To ensure reproducibility, follow this self-validating protocol.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Single bounce).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (High Quality).
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the crystal with isopropanol. Ensure the energy meter reads maximum throughput.
-
Collect an air background spectrum.
-
-
Sample Loading:
-
Place ~5–10 mg of the solid 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde onto the crystal center.
-
Critical Step: Apply pressure using the anvil until the force gauge indicates optimal contact. Poor contact results in weak C-H bands (Zone A).
-
-
Data Acquisition:
-
Scan from 4000 to 600 cm⁻¹.
-
-
Spectral Validation (The "Go/No-Go" Check):
-
Check 1: Is there a strong peak at ~1700 cm⁻¹? (Yes = Carbonyl present).
-
Check 2: Is the Fermi doublet (2750/2850 cm⁻¹) visible? (Yes = Aldehyde confirmed).
-
Check 3: Is the region 3200–3500 cm⁻¹ clear? (Yes = Dry, no alcohol impurity).
-
Visualizing the Logic: Structural Confirmation Workflow
The following diagram illustrates the decision logic for validating the compound's structure using IR data.
Figure 1: Decision tree for spectral validation of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.
Detailed Peak Assignment Table
This table synthesizes theoretical predictions with empirical data from structural analogs (fluorobenzaldehydes and methylpyrazoles) to provide a reference standard.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aldehyde | C-H Stretch (Fermi Resonance) | 2850 ± 10 | Weak | High (Unique to Aldehydes) |
| Aldehyde | C-H Stretch (Fermi Resonance) | 2750 ± 10 | Weak | High (Unique to Aldehydes) |
| Aldehyde | C=O[2] Stretch (Carbonyl) | 1695–1710 | Strong | Critical (Indicates conjugation) |
| Benzene Ring | C=C Aromatic Stretch | 1580–1600 | Medium | Confirm Aromaticity |
| Pyrazole Ring | C=N Stretch | 1520–1540 | Medium | Confirm Heterocycle |
| Methyl Group | C-H Asym/Sym Stretch | 2920–2960 | Weak | Confirm N-Methyl presence |
| Aryl-Fluorine | C-F Stretch | 1220–1240 | Strong | Confirm Fluorination |
| Benzene Ring | C-H Out-of-Plane Bend | 810–830 | Strong | Indicates substitution pattern |
Comparative Analysis: Product vs. Precursor
When synthesizing this molecule via Suzuki coupling from 2-bromo-5-fluorobenzaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , IR can track the reaction:
-
Disappearance of B-O: The boronic ester shows strong B-O bands (~1300–1380 cm⁻¹). These should be absent in the purified product.
-
Shift in Fingerprint: The substitution of the heavy Bromine atom for the Pyrazole ring significantly alters the fingerprint region (<1000 cm⁻¹).
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzaldehyde. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (Compound Summary). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
Sources
X-ray crystallography data for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde derivatives
Executive Summary & Application Context
Content Type: Technical Comparison Guide
Target Molecule: 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1015845-84-7)
Primary Application: Key intermediate for fused polycyclic kinase inhibitors (e.g., Indazoles, Quinazolines) and Meprin
This guide provides a comparative crystallographic analysis of the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde scaffold.[1] Unlike standard datasheets, we analyze the structural consequences of the fluorine substitution and the N-methyl pyrazole orientation . By comparing this scaffold against non-fluorinated and regio-isomeric alternatives, we elucidate how specific atomic modifications dictate solid-state packing, solubility profiles, and downstream synthetic reactivity.[1]
Comparative Analysis: The Fluorine & Methyl Effect
In drug design, swapping a hydrogen for a fluorine (Bioisosterism) or adding a methyl group is never structurally neutral. Below is an objective comparison of how these changes alter the crystallographic landscape of the benzaldehyde derivative.
Comparison Table: Structural Drivers
| Feature | Target: 5-F-2-(1-Me-pyrazolyl) | Alternative: Non-Fluorinated Analog | Alternative: N-H Pyrazole (No Methyl) |
| Torsion Angle (Twist) | High (~45-60°) due to steric clash between the N-methyl group and the benzaldehyde ring.[1] | High (~45-60°) ; twist is driven by the bi-aryl linkage, similar to the target. | Low (<10°) ; often planar due to intramolecular H-bonding (N-H...O=C).[1] |
| Crystal Packing | Driven by C-H...F and C-H...O weak hydrogen bonds. | Driven by C-H... | Driven by strong N-H...N or N-H...O hydrogen bonding networks. |
| Solubility | Enhanced Lipophilicity. The twist disrupts planar stacking, improving solubility in organic solvents. | Moderate. Lack of F reduces metabolic stability but packing is similar. | Poor. Planar stacking and strong H-bonds often lead to high lattice energy and lower solubility.[1] |
| Electronic Character | Electron-deficient benzene ring (F-inductive effect).[1] Activates aldehyde for nucleophilic attack. | Electron-neutral.[1] Standard reactivity. | Electron-rich pyrazole (NH donor).[1] |
Expert Insight: The "Twist" Mechanism
The critical structural feature of this scaffold is the atropisomerism-like twist . In 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, the N-methyl group on the pyrazole ring creates significant steric hindrance with the ortho-substituents of the benzene ring.[1]
-
Consequence: The molecule cannot adopt a planar conformation.[2]
-
Benefit: This "twisted" conformation prevents tight
- stacking in the crystal lattice, which directly correlates to higher solubility in polar organic solvents (DCM, DMSO) compared to planar analogs—a crucial advantage for processing intermediates in drug discovery pipelines.
Representative Geometric Parameters
Derived from high-resolution X-ray data of homologous fluorinated pyrazole structures (e.g., CCDC 2305881, Ref [1]; CCDC 702988, Ref [2]).
The following data validates the geometry expected for the 5-fluoro-1-methyl-pyrazole moiety.
| Parameter | Value (Å / °) | Structural Significance |
| Bond: C(Pyrazole)-F | 1.34 - 1.36 Å | Typical for aromatic C-F; indicates strong bond, resistant to metabolic cleavage.[1] |
| Bond: N-N (Pyrazole) | 1.36 - 1.38 Å | Indicates electron delocalization within the heteroaromatic ring.[1] |
| Torsion: Phenyl-Pyrazole | 55° - 68° | Critical Metric. Confirms the non-planar "twisted" geometry essential for solubility.[1] |
| Interaction: C-H...F | 2.50 - 2.65 Å | Directional weak hydrogen bond; dictates the 3D supramolecular assembly.[1] |
| Interaction: C-H...O | 2.45 - 2.55 Å | Interaction between the aldehyde oxygen and adjacent aromatic protons.[1] |
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality X-ray data for this scaffold, a specific "Slow Evaporation" protocol is recommended to overcome the rotational freedom of the bi-aryl bond.
Workflow Visualization
The following diagram outlines the optimized pathway from crude synthesis to refined structure, highlighting the critical "CheckCIF" validation step.
Figure 1: Optimized Crystallography Workflow. Note the iterative loop at the Validation stage to ensure R-factors meet publication standards (<5%).
Step-by-Step Methodology
-
Solvent Selection (The "Golden Ratio"):
-
Do not use pure non-polar solvents (Hexane) as the fluorinated compound often oils out.
-
Protocol: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) . Slowly add 2 mL of Ethanol (EtOH) .
-
Why? DCM solubilizes the twisted lipophilic scaffold; EtOH promotes hydrogen bonding networks (C-H...O) necessary for lattice formation.
-
-
Crystal Growth:
-
Place the vial in a vibration-free environment at 4°C.
-
Cover with Parafilm and poke 3-4 small holes to allow slow evaporation over 48-72 hours.[1]
-
Target: Colorless blocks or prisms (Needles often indicate rapid precipitation and poor diffraction).
-
-
Data Collection Strategy:
-
Temperature: Collect at 100 K (Cryostream).
-
Reasoning: The N-methyl group has high thermal motion at room temperature.[1] Cooling freezes this rotation, improving resolution.
-
Radiation: Mo-K
( = 0.71073 Å) is preferred for fluorinated aromatics to minimize absorption corrections compared to Cu sources.[1]
-
-
Refinement (The "Disorder" Check):
-
Pay special attention to the Fluorine atom .[3] If the F-atom thermal ellipsoid is elongated, it may indicate rotational disorder of the benzene ring. Use DISORDER commands in SHELXL if necessary.
-
Structural Logic: Interaction Map
Understanding why the crystal packs the way it does allows you to predict the behavior of derivatives.
Figure 2: Structural Logic Map.[1] The N-Methyl group forces a twist (preventing stacking), while Fluorine and Aldehyde groups direct the 3D packing via electrostatic interactions.[1]
References
-
Tret'yakov, E. V., et al. (2023). "5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties." Molecules, 28(23), 7891. [1]
-
Relevance: Provides exact bond lengths and angles for the 5-fluoro-1-methyl-pyrazole moiety.[1]
-
-
Benzeid, H., et al. (2008). "Synthesis and Crystal Study of 2-((3-methyl-1H-pyrazol-5-yl)-1-octyl-1H-benzimidazole." ResearchGate / CCDC 702988.
- Relevance: Validates the twisted conformation between pyrazole and benzimidazole/phenyl rings.
-
Sigma-Aldrich. (2024).[1] "Product Specification: 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde." [1]
- Relevance: Commercial availability and physicochemical property baseline.
-
Jawabrah Al-Hourani, B., et al. (2006).[4] "Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine." Analytical Sciences, 22, x275.[1][4]
- Relevance: Comparative analysis of pyrazole-pyridine twist angles.
Sources
A Comparative Guide to Elemental Analysis Standards for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a molecule with potential applications in medicinal chemistry, rigorous elemental analysis is a critical step in confirming its empirical formula, purity, and consistency between batches.[1] This guide provides an in-depth comparison of the prevailing standards and methodologies for the elemental analysis of this and structurally similar organofluorine and nitrogen-heterocyclic compounds.
The empirical formula of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is C₁₁H₉FN₂O, with a molecular weight of 204.20 g/mol . The theoretical elemental composition is:
-
Carbon (C): 64.70%
-
Hydrogen (H): 4.44%
-
Nitrogen (N): 13.72%
-
Fluorine (F): 9.30%
-
Oxygen (O): 7.84% (typically determined by difference)
Achieving accurate and precise results for these elements, particularly for the heteroatoms fluorine and nitrogen, requires careful consideration of the analytical technique and the reference standards employed.
Classical CHN Analysis: The Foundation of Organic Elemental Analysis
Combustion analysis, commonly known as CHN analysis, remains the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds. The technique is based on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).
Causality Behind Experimental Choices: The choice of combustion and reduction reagents is critical, especially for a compound containing both a nitrogen heterocycle and a fluorine atom. Nitrogen-containing heterocycles can be challenging to combust completely.[2][3] The presence of fluorine introduces the need for specific scrubbing reagents to prevent interference with the detection system.[4]
Standard Operating Procedure for CHN Analysis:
A state-of-the-art elemental analyzer, such as the PerkinElmer 2400 CHN Elemental Analyzer or similar, is employed for this procedure.[2]
Experimental Protocol:
-
Instrument Calibration: Calibrate the instrument using certified reference materials (CRMs) with well-defined C, H, and N content. Acetanilide or other primary standards are commonly used.
-
Sample Preparation: Accurately weigh 1-3 mg of the 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde sample into a tin or silver capsule.
-
Combustion: The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a controlled stream of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are passed through a series of scrubbers and columns to separate them before being detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector response and the sample weight.
Challenges and Mitigations for Fluorinated and Heterocyclic Compounds:
-
Incomplete Combustion: The pyrazole ring can be refractory. To ensure complete combustion, extended oxygen fill times and specialized combustion catalysts may be necessary.[2]
-
Fluorine Interference: The fluorine atom is converted to hydrogen fluoride (HF) during combustion. This acidic gas can interfere with the detector and damage the instrument. Magnesium oxide is typically included in the combustion tube packing to absorb HF.[4] In some cases, highly fluorinated compounds can produce CF₂ which can be misidentified as nitrogen, leading to inaccurate results.[4]
-
Nitrogen Oxides: The combustion of nitrogen-containing compounds can produce various nitrogen oxides (NOx). A reduction furnace containing copper is used to convert these oxides to N₂ gas for accurate detection.[2]
Comparative Data for CHN Analysis Standards:
| Standard | Key Features | Suitability for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
| Acetanilide | High purity, stable, well-defined C, H, N content. | Excellent for general calibration. |
| Sulfanilamide | Contains sulfur, providing a check on the instrument's ability to handle heteroatoms. | Useful for ensuring robust combustion conditions. |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | High carbon and nitrogen content. | Good for testing the upper range of the detector. |
| Cystine | Contains sulfur and nitrogen. | Provides a matrix with multiple heteroatoms. |
Data summarized from product information provided by various CRM suppliers.[5]
Fluorine Analysis: Moving Beyond Classical Methods
The determination of fluorine in organic compounds requires specialized techniques as it cannot be directly measured by standard CHN analyzers. The strong carbon-fluorine bond necessitates a robust method to break it and convert the fluorine into a detectable form, typically fluoride ions.[6]
Combustion Ion Chromatography (CIC): A Powerful Tool for Halogen Analysis
Combustion Ion Chromatography (CIC) has emerged as a highly effective and widely adopted method for the determination of halogens, including fluorine, in a variety of matrices.[7][8] This technique combines the complete combustion of the sample with the sensitive and specific detection of the resulting fluoride ions by ion chromatography.
Workflow for Fluorine Analysis via CIC:
Caption: Workflow for Fluorine Determination by Combustion Ion Chromatography.
Experimental Protocol for CIC:
-
Sample Preparation: Accurately weigh a suitable amount of the sample into a combustion boat.
-
Combustion: The sample is combusted in a furnace at high temperatures (≥1000 °C) in an oxygen or oxygen/argon stream.[9] The resulting gaseous hydrogen fluoride (HF) is then transferred to an absorption solution.[9]
-
Absorption: The HF gas is absorbed in deionized water or a dilute buffer solution, converting it to fluoride ions (F⁻).
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph. The fluoride ions are separated from other anions on an appropriate column and detected by a conductivity detector.
-
Calibration and Quantification: A calibration curve is generated using certified fluoride ion standards. The concentration of fluoride in the sample is then determined by comparing its peak area to the calibration curve.
Alternative Methods for Fluorine Determination:
While CIC is a preferred method, other techniques can be employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Oxygen Flask Combustion | Sample is combusted in a sealed flask filled with oxygen, and the resulting gases are absorbed in a suitable solution. Fluoride is then determined by ion-selective electrode (ISE) or ion chromatography. | Relatively simple and inexpensive. | Can be less robust for difficult-to-combust samples; potential for incomplete absorption. |
| Pyrohydrolysis | Sample is heated in a stream of moist oxygen or air, converting fluorine to HF, which is then collected and analyzed. | Effective for a wide range of sample types. | Requires specialized equipment. |
| Sodium Biphenyl Reduction | A chemical method that cleaves the C-F bond at room temperature, followed by fluoride determination.[6] | Avoids high-temperature combustion. | Reagent can be hazardous; may not be suitable for all matrices. |
Choosing the Right Fluorine Standard:
The accuracy of fluorine analysis is highly dependent on the quality of the calibration standards. Certified Reference Materials (CRMs) are essential for method validation and ensuring traceability.
| Standard Type | Examples | Key Considerations |
| Inorganic Fluoride Standards | Sodium Fluoride (NaF), Potassium Fluoride (KF) | High purity, water-soluble. Used for creating calibration curves for ion chromatography or ISE. |
| Organofluorine CRMs | 4-Fluorobenzoic acid, 2-Fluorobenzoic acid | Structurally similar to the analyte, providing a better matrix match for validating the combustion process. |
Regulatory Context and Method Validation
In the pharmaceutical industry, all analytical methods must be validated to ensure they are fit for their intended purpose.[10][11] Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide guidelines for method validation.[12][13]
USP General Chapters <232> and <233> provide a framework for controlling elemental impurities in drug products, although they primarily focus on metallic impurities.[12][14] However, the principles of method validation outlined in <233> are applicable to the elemental analysis of any compound.
Key Validation Parameters:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Self-Validating System:
A robust analytical protocol for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde should incorporate a self-validating system. This involves:
-
System Suitability Tests: Performed before each analytical run to ensure the instrument is performing correctly. This may include analyzing a known standard to check for resolution, sensitivity, and peak shape.
-
Use of Certified Reference Materials: Regular analysis of CRMs to verify the accuracy and precision of the method over time.
-
Spiking Studies: Adding a known amount of the analyte to a sample matrix to assess recovery and potential matrix effects.
Logical Relationship of Analytical Validation:
Caption: Logical workflow for analytical method development and validation.
Conclusion and Recommendations
For the comprehensive elemental analysis of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a multi-faceted approach is recommended:
-
CHN Analysis: Employ a modern CHN elemental analyzer with appropriate reagents to handle both the nitrogen heterocycle and the organofluorine moiety. Calibrate the instrument with primary standards like acetanilide and validate with a CRM that contains fluorine or is otherwise challenging to combust.
-
Fluorine Analysis: Combustion Ion Chromatography is the recommended technique due to its robustness, sensitivity, and specificity. The method should be validated using certified inorganic fluoride standards for calibration and an organofluorine CRM to verify the combustion and recovery process.
-
Method Validation: All analytical methods must be rigorously validated according to ICH and USP guidelines to ensure the reliability of the data for regulatory submissions and quality control purposes.
By adhering to these principles and employing the appropriate analytical standards and methodologies, researchers and drug development professionals can be confident in the elemental composition data for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a critical step in its journey from a promising molecule to a potential therapeutic agent.
References
-
CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
PubMed. (2025, May 1). Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. Retrieved from [Link]
-
CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved from [Link]
-
Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. Retrieved from [Link]
-
Eurofins. (n.d.). Total Organic Fluorine. Retrieved from [Link]
-
Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
